molecular formula C14H18N2O3S B2597706 N1-(2-(methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 941962-92-1

N1-(2-(methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2597706
CAS No.: 941962-92-1
M. Wt: 294.37
InChI Key: ODGQFAAWMQOTKQ-UHFFFAOYSA-N
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Description

N1-(2-(methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a complex organic compound that features both a thiazole and a furan ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves multiple steps. One common route includes the reaction of 2-(methylthio)aniline with oxalyl chloride to form an intermediate, which is then reacted with tetrahydrofuran-2-ylmethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N1-(2-(methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-(methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(methylthio)phenyl)-N2-(methyl)oxalamide
  • N1-(2-(methylthio)phenyl)-N2-(ethyl)oxalamide
  • N1-(2-(methylthio)phenyl)-N2-(propyl)oxalamide

Uniqueness

N1-(2-(methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is unique due to the presence of both a thiazole and a furan ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The tetrahydrofuran-2-ylmethyl group also enhances its solubility and stability, further contributing to its uniqueness.

Properties

IUPAC Name

N'-(2-methylsulfanylphenyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-20-12-7-3-2-6-11(12)16-14(18)13(17)15-9-10-5-4-8-19-10/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGQFAAWMQOTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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